molecular formula C24H32N4O3S2 B11131448 5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-pentyl-2-thioxo-1,3-thiazolan-4-one

5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-pentyl-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B11131448
M. Wt: 488.7 g/mol
InChI Key: QNIMOXKQQIVMLF-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-pentyl-2-thioxo-1,3-thiazolan-4-one is a complex organic molecule that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-pentyl-2-thioxo-1,3-thiazolan-4-one involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidine core and the subsequent introduction of the thiazolanone ring. The key steps in the synthetic route are as follows:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

The compound 5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-pentyl-2-thioxo-1,3-thiazolan-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aromatic rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-pentyl-2-thioxo-1,3-thiazolan-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. For example, derivatives of pyrido[1,2-a]pyrimidine have been shown to inhibit tyrosine kinases and cyclin-dependent kinases, which are involved in cell proliferation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-pentyl-2-thioxo-1,3-thiazolan-4-one include other pyrido[1,2-a]pyrimidine derivatives and thiazolanone-containing molecules. Examples of similar compounds are:

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical properties and potential biological activities. The presence of both the pyrido[1,2-a]pyrimidine core and the thiazolanone ring makes this compound a valuable scaffold for the development of new chemical entities with diverse applications.

Properties

Molecular Formula

C24H32N4O3S2

Molecular Weight

488.7 g/mol

IUPAC Name

(5Z)-5-[[7-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H32N4O3S2/c1-5-6-7-12-27-23(30)19(33-24(27)32)14-18-21(25-11-8-13-31-16(2)3)26-20-10-9-17(4)15-28(20)22(18)29/h9-10,14-16,25H,5-8,11-13H2,1-4H3/b19-14-

InChI Key

QNIMOXKQQIVMLF-RGEXLXHISA-N

Isomeric SMILES

CCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)NCCCOC(C)C)/SC1=S

Canonical SMILES

CCCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)NCCCOC(C)C)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.